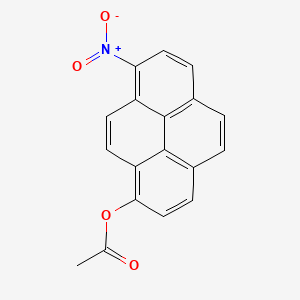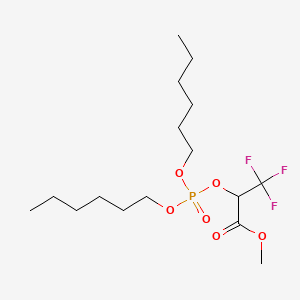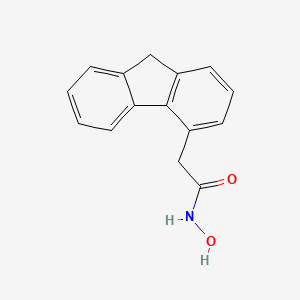![molecular formula C12H13N3 B12806492 6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine CAS No. 62679-41-8](/img/structure/B12806492.png)
6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid that is immiscible with water and has a boiling point of 69°C . n-Hexane is primarily used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Hexane is typically obtained from the refining of crude oil. The process involves the fractional distillation of petroleum, where n-Hexane is separated from other hydrocarbons based on its boiling point .
Industrial Production Methods: In industrial settings, n-Hexane is produced through the catalytic hydrogenation of hexenes, which are derived from the cracking of petroleum. The reaction conditions typically involve high temperatures and pressures, along with the use of a catalyst such as platinum or palladium .
Chemical Reactions Analysis
Types of Reactions: n-Hexane undergoes various chemical reactions, including:
Oxidation: n-Hexane can be oxidized to form hexanol, hexanal, and hexanoic acid under controlled conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions typically use halogens such as chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Hexanol, hexanal, hexanoic acid.
Substitution: Hexyl chloride, hexyl bromide.
Scientific Research Applications
n-Hexane is widely used in scientific research and industrial applications, including:
Chemistry: As a non-polar solvent in chromatography and spectroscopy.
Biology: In the extraction of oils and fats from biological samples.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of adhesives, coatings, and cleaning agents.
Mechanism of Action
n-Hexane exerts its effects primarily through its solvent properties. It can dissolve non-polar compounds, making it useful in various extraction and purification processes. In biological systems, n-Hexane can disrupt cell membranes and proteins, leading to its use in the extraction of lipids and other hydrophobic compounds .
Comparison with Similar Compounds
n-Heptane (C7H16): Similar in structure but with a higher boiling point and slightly different solvent properties.
Cyclohexane (C6H12): A cyclic hydrocarbon with similar solvent properties but a different molecular structure.
Isooctane (C8H18): Used as a reference standard in octane rating for fuels.
Uniqueness of n-Hexane: n-Hexane is unique due to its optimal balance of volatility and solvent power, making it highly effective for a wide range of applications. Its relatively low boiling point allows for easy removal from mixtures, and its non-polar nature makes it suitable for dissolving hydrophobic substances .
Properties
CAS No. |
62679-41-8 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13-11/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
BZTLJNLLULHSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)

![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)


![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
